molecular formula C5H8 B15310670 Cyclobutene, 1-methyl- CAS No. 1489-60-7

Cyclobutene, 1-methyl-

Cat. No.: B15310670
CAS No.: 1489-60-7
M. Wt: 68.12 g/mol
InChI Key: AVPHQXWAMGTQPF-UHFFFAOYSA-N
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Description

Cyclobutene, 1-methyl- is an organic compound with the molecular formula C₅H₈ and a molecular weight of 68.1170 g/mol It is a derivative of cyclobutene, where a methyl group is attached to the first carbon of the cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutene, 1-methyl- can be synthesized through several methods. One common approach involves the ring expansion of cyclopropyl N-tosylhydrazone using a rhodium (II) catalyst. This method allows for the formation of monosubstituted cyclobutenes through a 1,2-aryl or -alkyl shift of the rhodium (II) carbene intermediate . Another method involves the [2+2] cycloaddition of aryl alkynes and acrylates, catalyzed by indium (III) trifluoroacetylacetonate and trimethylsilyl bromide, which provides high chemo- and stereoselectivity .

Industrial Production Methods

Industrial production of cyclobutene, 1-methyl- typically involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclobutene, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert cyclobutene, 1-methyl- to cyclobutane derivatives.

    Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the cyclobutene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and ozone.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

The major products formed from these reactions include epoxides, cyclobutane derivatives, and various substituted cyclobutenes, depending on the specific reagents and conditions used.

Scientific Research Applications

Cyclobutene, 1-methyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclobutene, 1-methyl- involves its ability to undergo various chemical transformations due to the ring strain in the cyclobutene ring. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A saturated four-membered ring compound with the formula C₄H₈.

    Cyclopentene: A five-membered ring compound with one double bond, formula C₅H₈.

    Cyclohexene: A six-membered ring compound with one double bond, formula C₆H₁₀.

Uniqueness

Cyclobutene, 1-methyl- is unique due to its combination of ring strain and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

CAS No.

1489-60-7

Molecular Formula

C5H8

Molecular Weight

68.12 g/mol

IUPAC Name

1-methylcyclobutene

InChI

InChI=1S/C5H8/c1-5-3-2-4-5/h3H,2,4H2,1H3

InChI Key

AVPHQXWAMGTQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC1

Origin of Product

United States

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